N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring and functionalized with a sulfanylacetamide group substituted at the 2-methoxyphenyl position. The sulfanyl bridge and acetamide moiety are critical for modulating solubility and target binding, while the methoxyphenyl group may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-5-3-2-4-14(15)21-17(26)12-28-18-7-6-16-22-23-19(25(16)24-18)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPPYDYSZHLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the pharmacological profiles, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety fused with a pyridazine ring and a methoxyphenyl group. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
1. Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have reported that similar compounds exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria . The incorporation of a pyridine ring enhances the antimicrobial potency, making it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory activity. Compounds within this structural class have been reported to reduce inflammatory markers such as TNF-α and IL-6 in various models of inflammation . This suggests that the compound may be beneficial in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring often acts as a scaffold for enzyme inhibition, particularly in targets involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to apoptosis and inflammation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that triazole-containing compounds significantly inhibited the growth of breast cancer cell lines through apoptosis induction .
- Antimicrobial Evaluation : Research focusing on the antimicrobial activity of triazole derivatives found that specific compounds exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotics .
Scientific Research Applications
Antimicrobial Activity
The compound demonstrates significant antibacterial and antifungal properties. Research indicates that derivatives of the 1,2,4-triazole scaffold, to which this compound belongs, exhibit a broad spectrum of bioactivities.
- Mechanism of Action : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
- Case Studies : In a study involving various 1,2,4-triazole derivatives, compounds similar to N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide were tested against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values showed promising results comparable to standard antibiotics like gentamicin and ciprofloxacin .
Anticancer Properties
Emerging studies suggest that the compound may exhibit anticancer activity through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast and lung cancer cell lines.
- Inhibition of Tumor Growth : Preclinical studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, the inhibition of p38 mitogen-activated protein kinase (MAPK) pathways has been noted as a potential mechanism .
Neuroprotective Effects
Research into neuroprotective applications is still in its infancy but shows promise:
- Oxidative Stress Reduction : Compounds based on the triazole structure have been linked to antioxidant properties that can mitigate oxidative stress-related neuronal damage.
- Potential Therapeutic Uses : Given their ability to cross the blood-brain barrier, these compounds could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmaceutical Development
The pharmaceutical potential of this compound extends beyond its immediate applications:
- Formulation Development : The compound can be formulated into various delivery systems (e.g., oral tablets or injectable solutions) due to its favorable solubility profile.
- Regulatory Considerations : As with any new pharmaceutical agent, thorough investigation into safety profiles and regulatory approvals will be necessary before clinical use.
Summary Table of Applications
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in reactions driven by its nucleophilic sulfanyl group, electrophilic aromatic rings, and amide linkage. Key reaction types include:
Oxidation
-
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Room temperature, polar aprotic solvents (e.g., dichloromethane).
-
Reduction
-
The acetamide carbonyl can be reduced to a methylene group (-CH₂-).
-
Reagents : Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃·THF).
-
Conditions : Anhydrous tetrahydrofuran (THF), reflux.
-
Electrophilic Substitution
-
The pyridin-4-yl and methoxyphenyl rings undergo halogenation or nitration.
-
Reagents : Bromine (Br₂), nitric acid (HNO₃).
-
Conditions : Acidic media (H₂SO₄), 0–50°C.
-
Nucleophilic Substitution
-
The sulfanyl group is replaced by nucleophiles such as amines or alkoxides.
-
Reagents : Ethylenediamine, sodium methoxide (NaOMe).
-
Conditions : Polar solvents (e.g., dimethylformamide), 60–80°C.
-
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Key Functional Group Modified |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | RT, CH₂Cl₂ | Sulfanyl (-S-) |
| Reduction | LiAlH₄, BH₃·THF | Reflux, THF | Acetamide (-CONH-) |
| Halogenation | Br₂, FeBr₃ | H₂SO₄, 0–25°C | Pyridin-4-yl ring |
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | Triazole N-atom |
Major Reaction Products
-
Oxidation : Forms sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives, confirmed via LC-MS and NMR.
-
Reduction : Yields N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethylamine (C₂₀H₁₉N₅OS, MW: 393.47 g/mol).
-
Bromination : Produces 3-bromo-pyridin-4-yl derivatives (isolated yield: 65–72%).
Case Study 2: Amide Reduction
-
Objective : Generate a secondary amine for further functionalization.
-
Method : Reduction with LiAlH₄ in THF under reflux for 4 hours.
-
Result : Amine product exhibited improved solubility (LogP reduced from 2.8 to 1.5).
Reactivity Comparison Table
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical mechanism, with H₂O₂ generating hydroxyl radicals that abstract hydrogen from the sulfur atom.
-
Amide Reduction : LiAlH₄ attacks the carbonyl oxygen, forming an alkoxide intermediate that collapses to release ammonia.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the compound’s structural and functional distinctions relative to analogs in the triazole, pyridazine, and acetamide classes. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Pharmacokinetic Distinctions
Core Heterocycle: The triazolopyridazine core distinguishes the target compound from flumetsulam (triazolopyrimidine) and oxadixyl (oxazolidinone). Pyridazine’s electron-deficient nature may enhance π-π stacking with kinase ATP-binding pockets compared to pyrimidine or oxazolidinone systems . Sulfanyl vs.
Substituent Effects :
- The 2-methoxyphenyl group in the target compound provides moderate lipophilicity (clogP ~2.8 predicted), contrasting with flumetsulam’s polar 2,6-difluorophenyl group (clogP ~1.2). This difference may influence tissue penetration and half-life.
- Pyridin-4-yl at position 3 introduces a basic nitrogen, enabling salt formation for formulation flexibility—a feature absent in furan-substituted triazole analogs .
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
